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2-Methyl-1-phenylpropan-2-ylacetate

Cat. No.: B8628096
M. Wt: 191.25 g/mol
InChI Key: HHTPGHMSVYODCE-UHFFFAOYSA-M
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Description

Contextualization within Organic Chemistry and Ester Chemistry

2-Methyl-1-phenylpropan-2-yl acetate (B1210297), with the chemical formula C12H16O2, is an ester. ebi.ac.uk Esters are a significant class of organic compounds derived from carboxylic acids and alcohols. libretexts.orgchemguide.co.uk The formation of an ester, known as esterification, involves the replacement of the hydroxyl (-OH) group of a carboxylic acid with an alkoxy (-OR') group from an alcohol. numberanalytics.commasterorganicchemistry.com This reaction is typically catalyzed by an acid, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com

Esters are widespread in nature, contributing to the natural fragrances of fruits and flowers. libretexts.orgwikipedia.org In the case of 2-Methyl-1-phenylpropan-2-yl acetate, it is the ester formed from acetic acid and 2-methyl-1-phenylpropan-2-ol. Its structure features a carbonyl group (C=O) bonded to an oxygen atom, which is in turn attached to a substituted alkyl group. wikipedia.org

Chemical Classification as a Phenylpropane Derivative and Carboxylic Acid Ester

2-Methyl-1-phenylpropan-2-yl acetate is classified as a carboxylic acid ester, specifically an acetate ester, due to the presence of the acetyl group (CH3CO-). libretexts.orgnumberanalytics.com Furthermore, it is categorized as a phenylpropane derivative. altmeyers.orghmdb.ca Phenylpropanoids are a large group of organic compounds found in plants, characterized by a six-carbon aromatic phenyl group and a three-carbon propane (B168953) chain. altmeyers.orgwikipedia.org These compounds are synthesized in plants from the amino acids phenylalanine and tyrosine. altmeyers.orgwikipedia.org

The structure of 2-Methyl-1-phenylpropan-2-yl acetate consists of a phenyl group attached to a propane backbone, which is substituted with a methyl group and an acetate group. This places it within the broad class of phenylpropane derivatives. altmeyers.orghmdb.ca

Research Significance and Scope of Investigation in Contemporary Organic Synthesis

The investigation of 2-Methyl-1-phenylpropan-2-yl acetate in contemporary organic synthesis is multifaceted. Research has explored various synthetic routes to this compound. One method involves the Friedel-Crafts alkylation of benzene (B151609) with methyl allyl acetate, catalyzed by anhydrous aluminum trichloride (B1173362). google.com However, this method can lead to side reactions and lower yields. google.com

Another synthetic approach involves the reduction of ethyl 2-methyl-2-phenylpropionate to 2-methyl-2-phenylpropanol, followed by acylation with an acid anhydride. google.com Researchers continuously seek to optimize these synthetic methods to improve yield, purity, and cost-effectiveness. The compound also serves as a subject for spectroscopic studies, with data available for its NMR and mass spectra. aceschem.comnih.gov

Interactive Data Table: Properties of 2-Methyl-1-phenylpropan-2-yl acetate

PropertyValue
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS Number 151-05-3
Boiling Point 250 °C
Synonyms α,α-Dimethylphenethyl acetate, 1,1-Dimethyl-2-phenylethyl Acetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15O2- B8628096 2-Methyl-1-phenylpropan-2-ylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15O2-

Molecular Weight

191.25 g/mol

IUPAC Name

2,3-dimethyl-4-phenylbutanoate

InChI

InChI=1S/C12H16O2/c1-9(10(2)12(13)14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,13,14)/p-1

InChI Key

HHTPGHMSVYODCE-UHFFFAOYSA-M

Canonical SMILES

CC(CC1=CC=CC=C1)C(C)C(=O)[O-]

Origin of Product

United States

Elucidation of Reaction Mechanisms and Mechanistic Studies

Investigation of Reaction Pathways Involving the Acetate (B1210297) Moiety

The acetate group in 2-Methyl-1-phenylpropan-2-yl acetate is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The stability of the tertiary carbocation intermediate formed upon cleavage of the ester linkage plays a significant role in these reactions.

Lipase-catalyzed hydrolysis of related acetate compounds has been explored for kinetic resolution, a process that separates enantiomers. mdpi.com For instance, the hydrolysis of racemic aryloxy-propan-2-yl acetates using various lipases allows for the preparation of enantiomerically pure intermediates. mdpi.com This enzymatic approach highlights the potential for stereoselective transformations involving the acetate group.

The hydrolysis of similar esters has been shown to follow pseudo-first-order kinetics. researchgate.net Detailed kinetic studies on the hydrolysis of related quinazolinone compounds reveal that the reaction is first order with respect to both the substrate and the base. niscpr.res.in The mechanism often involves the rate-determining attack of a hydroxide (B78521) ion. niscpr.res.in

Table 1: Reaction Conditions for Hydrolysis of Related Acetates

SubstrateCatalyst/ConditionsProduct(s)Reference
rac-1-(2,6-dimethylphenoxy)propan-2-yl acetateLipase from Pseudomonas fluorescens or Thermomyces lanuginosus(R)-acetate and (S)-alcohol mdpi.com
Methyl DL-α-phenyl-2-piperidylacetateAqueous buffers (pH 1.1-6.1)DL-α-phenyl-2-piperidylacetic acid and methanol researchgate.net
2-methyl-3-(2'-hydroxybenzalamino)quinazolin-4(3H)-oneAlkaline (70% v/v dioxane-water)2-methyl-3-aminoquinazoline-4(3H)-one and salicylaldehyde niscpr.res.in

This table is provided for illustrative purposes based on related compounds and does not represent data for 2-Methyl-1-phenylpropan-2-yl acetate itself.

Reactivity of the Phenyl Group: Potential for Electrophilic Aromatic Substitution

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The presence of a catalyst, often a Lewis acid, is usually required to generate a sufficiently strong electrophile to react with the stable aromatic ring. libretexts.orglibretexts.org For example, in Friedel-Crafts alkylation, a Lewis acid like aluminum chloride (AlCl₃) is used to generate a carbocation from an alkyl halide. libretexts.org

The substituent already present on the benzene (B151609) ring influences the rate and regioselectivity of the substitution. The alkyl group attached to the phenyl ring in 2-Methyl-1-phenylpropan-2-yl acetate is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. libretexts.org This is because the electron-donating group stabilizes the carbocation intermediate formed during the reaction. libretexts.org

A patent describes the synthesis of 2-methyl-2-phenylpropyl acetate through a Friedel-Crafts alkylation reaction between methyl allyl acetate and benzene, using a catalyst system of anhydrous ferric chloride and anhydrous aluminum chloride. google.com This process yielded the product with a high purity of 97.8%. google.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionReagentsElectrophileProduct Type
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺Halobenzene
NitrationHNO₃, H₂SO₄NO₂⁺Nitrobenzene
SulfonationSO₃, H₂SO₄SO₃H⁺Benzenesulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺Alkylbenzene
Friedel-Crafts AcylationR-COCl, AlCl₃R-CO⁺Phenyl ketone

This table outlines general EAS reactions and does not imply they have all been performed on 2-Methyl-1-phenylpropan-2-yl acetate.

Carbenoid Reactions and Cyclopropane (B1198618) Formation in Related Systems

While not directly involving 2-Methyl-1-phenylpropan-2-yl acetate, the study of carbenoid reactions in related systems provides insight into potential transformations. Carbenoids are reactive intermediates that can participate in cyclopropanation reactions with alkenes. libretexts.org The Simmons-Smith reaction is a well-known method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

Modifications to the Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc, can enhance reactivity. wikipedia.org The mechanism of these reactions is thought to involve a concerted addition of the carbenoid to the double bond. acs.org The versatility of the Simmons-Smith reaction allows for the cyclopropanation of a wide range of alkenes, including those with various functional groups.

Catalytic versions of Simmons-Smith type reactions have also been developed, enabling regioselective cyclopropanation of polyalkenes. nih.gov These catalytic systems can differentiate between alkenes based on their substitution patterns. nih.gov

Table 3: Key Features of Cyclopropanation Reactions

ReactionReagent(s)Key Features
Simmons-Smith ReactionCH₂I₂, Zn-CuStereospecific, forms cyclopropanes from alkenes. wikipedia.orgmasterorganicchemistry.com
Furukawa ModificationEt₂Zn, CH₂I₂Increased reactivity compared to the traditional Simmons-Smith reaction. wikipedia.org
Catalytic Cyclopropanation[ⁱ-PrPDI]CoBr₂, CH₂Br₂, ZnRegioselective for different types of alkenes. nih.gov

This table describes general cyclopropanation methods and does not imply they have been applied to 2-Methyl-1-phenylpropan-2-yl acetate.

Kinetic and Thermodynamic Analyses of Key Transformations

Kinetic and thermodynamic data provide a quantitative understanding of reaction rates and equilibria. For the hydrolysis of esters similar to 2-Methyl-1-phenylpropan-2-yl acetate, kinetic studies have been instrumental in elucidating reaction mechanisms. The hydrolysis of methyl DL-α-phenyl-2-piperidylacetate, for example, was found to be catalyzed by both hydronium and hydroxyl ions, with a pH minimum for the reaction rate observed at 2.86 at 80°C. researchgate.net

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the reaction rate. For the imidazole-catalyzed hydrolysis of methyl DL-α-phenyl-2-piperidylacetate, the energy of activation was found to be 7.1 ± 0.5 kcal/mole and the entropy of activation was -38.2 e.u. researchgate.net In the study of the alkaline hydrolysis of quinazolinone derivatives, the activation parameters were used to support the proposed mechanism. niscpr.res.in

Sophisticated Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of 2-Methyl-1-phenylpropan-2-yl acetate (B1210297). Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum of 2-Methyl-1-phenylpropan-2-yl acetate displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of the protons.

The protons of the two methyl groups attached to the quaternary carbon (C2) are equivalent and typically appear as a sharp singlet in the upfield region of the spectrum. The benzylic protons of the -CH2- group adjacent to the phenyl ring also produce a singlet, shifted further downfield due to the anisotropic effect of the aromatic ring. The protons of the acetate methyl group give rise to another characteristic singlet. The aromatic protons of the phenyl group usually appear as a multiplet in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-1-phenylpropan-2-yl acetate

Protons Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H 7.20 - 7.35 Multiplet
-CH₂- (benzyl) 2.85 Singlet
-C(O)CH₃ (acetate) 1.95 Singlet
-C(CH₃)₂ 1.45 Singlet

Predicted data is based on computational models and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-Methyl-1-phenylpropan-2-yl acetate gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org

The carbonyl carbon of the acetate group is characteristically found at the low-field end of the spectrum (downfield). libretexts.org The quaternary carbon atom bonded to the oxygen and two methyl groups also has a distinct chemical shift. The carbons of the phenyl ring appear in the aromatic region, and due to symmetry, fewer than six signals may be observed. The benzylic carbon and the equivalent methyl carbons of the tertiary butyl group, along with the acetate methyl carbon, are found in the upfield region. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-1-phenylpropan-2-yl acetate

Carbon Atom Predicted Chemical Shift (ppm)
C=O (carbonyl) ~170
C (quaternary, aromatic) ~138
CH (aromatic) 125 - 130
C (quaternary, aliphatic) ~85
-CH₂- (benzyl) ~45
-C(CH₃)₂ ~25
-C(O)CH₃ (acetate) ~22

Predicted data is based on computational models and may vary from experimental values.

To further confirm the structural assignment, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 2-Methyl-1-phenylpropan-2-yl acetate, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the benzylyic -CH₂-, the two equivalent -CH₃ groups, and the acetate -CH₃ to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. For instance, HMBC would show a correlation between the benzylic protons and the quaternary carbon, as well as the aromatic carbons. It would also show correlations between the methyl protons of the tertiary butyl group and the quaternary carbon, and between the acetate methyl protons and the carbonyl carbon. These correlations provide unequivocal evidence for the connectivity of the molecular fragments.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis. nih.gov When coupled with Gas Chromatography (GC), it becomes a highly sensitive method for separating and identifying volatile compounds in a mixture. nih.govresearchgate.net

In the mass spectrometer, 2-Methyl-1-phenylpropan-2-yl acetate is ionized, typically forming a molecular ion ([M]⁺). The exact mass of this ion can be measured with high resolution mass spectrometry, allowing for the determination of the molecular formula (C₁₂H₁₆O₂). nih.govchemsrc.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the compound's structure. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For 2-Methyl-1-phenylpropan-2-yl acetate, characteristic fragmentation could involve:

Cleavage of the ester bond, leading to the formation of an acylium ion [CH₃CO]⁺ (m/z 43).

Loss of the acetate group to give a [M - 59]⁺ fragment.

Rearrangement and cleavage to produce other characteristic ions. The presence of a phenyl group often leads to the formation of a tropylium (B1234903) ion (m/z 91).

Table 3: Potential Mass Spectrometry Fragments of 2-Methyl-1-phenylpropan-2-yl acetate

m/z (mass-to-charge ratio) Possible Fragment Ion
192 [C₁₂H₁₆O₂]⁺ (Molecular Ion)
133 [M - OCCH₃]⁺
91 [C₇H₇]⁺ (Tropylium ion)
43 [CH₃CO]⁺ (Acylium ion)

These are potential fragmentation patterns and may vary based on the ionization technique used.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the quantitative analysis and purity assessment of 2-Methyl-1-phenylpropan-2-yl acetate. researchgate.net In a GC-MS analysis, the compound is first separated from any impurities on a GC column based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is detected and quantified.

The purity of a sample can be determined by integrating the area of the peak corresponding to 2-Methyl-1-phenylpropan-2-yl acetate in the gas chromatogram and comparing it to the total area of all peaks. For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. This allows for the precise determination of the concentration of the analyte in an unknown sample.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Vibrational Analysis and Functional Group Identification via FT-IR.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 2-Methyl-1-phenylpropan-2-yl acetate, the FT-IR spectrum reveals characteristic absorption bands that confirm its molecular structure.

The most prominent peaks are associated with the ester functional group. A strong, sharp absorption band is typically observed in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. libretexts.org Another significant absorption related to the ester group is the C-O stretching vibration, which appears as a strong band in the 1230-1250 cm⁻¹ region. libretexts.orgsciepub.com

The presence of the phenyl group is indicated by several absorptions. The C-H stretching vibrations of the aromatic ring are generally found between 3000 and 3100 cm⁻¹. libretexts.org The characteristic C=C stretching vibrations within the benzene (B151609) ring give rise to moderate to weak absorptions in the 1450-1600 cm⁻¹ range. nih.gov Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene ring. libretexts.org

The aliphatic portions of the molecule also produce distinct signals. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2850-2990 cm⁻¹ range. The presence of the gem-dimethyl group (two methyl groups attached to the same carbon) can be identified by a characteristic split in the C-H bending vibration, typically appearing around 1370-1385 cm⁻¹ and 1365-1370 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for 2-Methyl-1-phenylpropan-2-yl acetate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
EsterC=O Stretch1735-1750Strong
EsterC-O Stretch1230-1250Strong
Aromatic RingC-H Stretch3000-3100Weak to Medium
Aromatic RingC=C Stretch1450-1600Medium to Weak
AliphaticC-H Stretch2850-2990Medium to Strong
Gem-dimethylC-H Bend~1385 and ~1365Medium

Electronic Transitions and Chromophore Characterization via UV-Vis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of UV or visible light. The chromophores, or light-absorbing parts of the molecule, are responsible for these absorptions. In 2-Methyl-1-phenylpropan-2-yl acetate, the primary chromophore is the phenyl group.

The benzene ring exhibits characteristic electronic transitions. The most intense absorption, corresponding to a π → π* transition, is typically observed at a lower wavelength, often around 200-210 nm. A second, less intense π → π* transition, known as the B-band, appears at a longer wavelength, usually around 255-265 nm. This B-band often displays fine vibrational structure. The presence of an alkyl substituent on the benzene ring may cause a slight red shift (shift to longer wavelengths) of these absorption bands.

The ester carbonyl group also has a chromophoric character, capable of a weak n → π* transition. However, this absorption is typically very weak and often obscured by the much stronger absorptions of the phenyl group. researchgate.net The isolation of the carbonyl group from the phenyl ring by the intervening aliphatic carbons means there is no extended conjugation, which would otherwise shift the absorption to significantly longer wavelengths.

Interactive Data Table: Expected UV-Vis Absorption Maxima for 2-Methyl-1-phenylpropan-2-yl acetate

Chromophore Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
Phenyl Groupπ → π~200-210High
Phenyl Groupπ → π (B-band)~255-265Low to Medium
Carbonyl Groupn → π*~280-300Very Low

X-ray Diffraction (XRD) for Solid-State Structural Determination.

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Methyl-1-phenylpropan-2-yl acetate, obtaining a single crystal of suitable quality is a prerequisite for XRD analysis. If a suitable crystal is grown, XRD can provide a wealth of structural information.

The analysis would yield the crystal system, space group, and unit cell dimensions. More importantly, it would determine the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for the precise measurement of the C=O and C-O bond lengths of the ester group, the bond lengths within the phenyl ring, and the C-C bond lengths of the aliphatic chain.

Advanced Chromatographic Separation Techniques.

High-Performance Liquid Chromatography (HPLC) Method Development.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2-Methyl-1-phenylpropan-2-yl acetate. nih.gov Due to its non-polar nature, reversed-phase HPLC is the most suitable method.

A typical HPLC method would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in ensuring good separation from any impurities or related compounds.

Detection is commonly achieved using a UV detector set to a wavelength where the phenyl chromophore absorbs, such as around 254 nm or 260 nm. mdpi.com For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentrations. The retention time of the peak would be used for qualitative identification, while the peak area would be proportional to the concentration of the analyte. nih.gov

Interactive Data Table: Example HPLC Parameters for 2-Methyl-1-phenylpropan-2-yl acetate Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For the rapid analysis of 2-Methyl-1-phenylpropan-2-yl acetate, a UPLC method would offer considerable advantages. The same principles of reversed-phase chromatography would apply, using a C18 stationary phase and a mobile phase of water and acetonitrile or methanol. However, the analysis time could be reduced to a few minutes or even less.

The shorter run times of UPLC increase sample throughput, making it ideal for high-throughput screening or quality control applications where a large number of samples need to be analyzed quickly. The enhanced resolution can also be beneficial for separating closely related impurities. The detection method would typically be UV, similar to HPLC, but the faster elution requires a detector with a high data acquisition rate.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds, making it exceptionally well-suited for the characterization of esters like 2-methyl-1-phenylpropan-2-yl acetate. shimadzu.com This compound's inherent volatility and thermal stability allow for its effective analysis using GC, often coupled with a mass spectrometer (MS) for definitive identification. The analysis of fragrance and flavor compounds, a category that includes many acetate esters, relies heavily on high-resolution GC methods to separate complex mixtures and identify individual components. researchgate.netmn-net.com

The principle of GC involves vaporizing a sample and injecting it into the head of a chromatographic column. The sample is transported through the column by an inert carrier gas (the mobile phase). Components of the sample adsorb to the stationary phase coating the column and desorb back into the mobile phase at different rates, leading to separation based on factors like boiling point and polarity. shimadzu.com

Detailed Research Findings

Research into the analysis of fragrance and flavor compounds, including aryl alkyl acetate esters, has established robust methodologies for their detection and quantification. While specific studies focusing exclusively on 2-methyl-1-phenylpropan-2-yl acetate are not extensively detailed in publicly accessible literature, the analytical parameters can be reliably inferred from the established methods for structurally similar compounds, such as benzyl (B1604629) acetate and other volatile esters used in perfumery. shimadzu.comresearchgate.net

For the analysis of 2-methyl-1-phenylpropan-2-yl acetate, a high-resolution capillary column is paramount. Columns with a stationary phase like DB-5MS or HP-5MS, which have a (5%-phenyl)-methylpolysiloxane composition, are widely used due to their versatility and excellent separation capabilities for a broad range of analytes, including aromatic esters. nih.gov

Sample introduction is typically performed using a split/splitless injector. A split injection is often used for analyzing major components in a sample, while a splitless injection is preferred for trace analysis to ensure a higher amount of the analyte reaches the column. researchgate.net Given that 2-methyl-1-phenylpropan-2-yl acetate can be a component in complex fragrance mixtures, the choice of injection mode would depend on its expected concentration.

When coupled with a mass spectrometer, the GC system can provide detailed structural information. Upon elution from the GC column, the molecules are ionized, commonly by electron ionization (EI). The resulting fragmentation pattern is a chemical fingerprint that allows for unambiguous identification by comparing it to mass spectral libraries or by interpreting the fragmentation based on the compound's structure. For 2-methyl-1-phenylpropan-2-yl acetate, characteristic fragments would be expected from the loss of the acetate moiety and cleavage of the carbon-carbon bonds in the neophyl-like backbone.

The following data tables outline typical parameters used in the GC-MS analysis of volatile aromatic esters like 2-methyl-1-phenylpropan-2-yl acetate.

Table 1: Typical Gas Chromatography (GC) Method Parameters

Parameter Value/Description
GC System Agilent 7890B or similar
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 50:1 ratio)
Injection Volume 1 µL

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min |

This table represents a typical set of parameters for the GC analysis of volatile aromatic compounds. Actual parameters may be optimized based on the specific sample matrix and analytical goals.

Table 2: Typical Mass Spectrometry (MS) Detector Parameters
Parameter Value/Description
MS System Agilent 5977B or similar
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

| Transfer Line Temp. | 280 °C |

This table outlines standard conditions for a mass spectrometer coupled to a GC system for the identification of volatile organic compounds.

Table 3: Predicted Key Mass Fragments for 2-Methyl-1-phenylpropan-2-yl acetate
Mass-to-Charge (m/z) Putative Fragment Identity
133 [M - OCOCH₃]⁺ (Loss of acetate radical)
117 [M - CH₂C(CH₃)₂]⁺ (Loss of isobutylene (B52900) from benzyl fragment) or [C₉H₉]⁺
91 [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl compounds)
59 [C₃H₇O]⁺ or [C(CH₃)₂OH]⁺

This table presents predicted mass fragments based on the chemical structure of 2-methyl-1-phenylpropan-2-yl acetate and common fragmentation pathways in electron ionization mass spectrometry. The molecular ion [M]⁺ at m/z 192 may be of low abundance.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1 Phenylpropan 2 Ylacetate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. nih.govchemeo.com It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. nih.govimperial.ac.uk

A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the forces on each atom are minimized until a stable, low-energy conformation is found.

Table 1: Optimized Geometric Parameters for 2-Methyl-1-phenylpropan-2-yl acetate (B1210297) (Theoretical) (Note: Specific experimental or calculated data is not available in the reviewed literature. The table below is a template for future research.)

ParameterBond/AngleCalculated Value
Bond LengthC=OData not available
C-O (ester)Data not available
C-C (phenyl)Data not available
Bond AngleO-C-CData not available
C-C-CData not available
Dihedral AngleO=C-O-CData not available

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.orgchemimpex.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). iucr.org The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. epa.gov

Chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of reactivity. These include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Fukui Functions (FF): These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Net Charges: Methods like Mulliken or Natural Population Analysis (NPA) assign partial charges to each atom, helping to understand electrostatic interactions.

Table 2: FMO and Chemical Reactivity Descriptors for 2-Methyl-1-phenylpropan-2-yl acetate (Theoretical) (Note: Specific calculated data is not available in the reviewed literature. The table below is a template for future research.)

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Ionization PotentialData not available
Electron AffinityData not available
ElectronegativityData not available
Chemical HardnessData not available
Chemical SoftnessData not available
Electrophilicity IndexData not available

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. chemsrc.comhmdb.ca This method is invaluable for analyzing hyperconjugative interactions, which are stabilizing effects arising from the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. chemspider.com

For 2-Methyl-1-phenylpropan-2-yl acetate, NBO analysis would quantify the strength of interactions, such as the delocalization of electron density from the phenyl ring or lone pairs on the oxygen atoms into adjacent antibonding orbitals. These interactions are crucial for understanding the molecule's stability and conformational preferences.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. chemicalbook.comchemicalbook.com Computational methods can predict the NLO response of a molecule, guiding the design of new materials.

The key parameters for assessing a molecule's NLO potential are calculated from its response to an external electric field:

Mean Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an electric field.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity. Molecules with large β values are promising candidates for NLO applications.

These properties would be calculated for 2-Methyl-1-phenylpropan-2-yl acetate to evaluate its potential as an NLO material.

Table 3: Calculated NLO Properties for 2-Methyl-1-phenylpropan-2-yl acetate (Theoretical) (Note: Specific calculated data is not available in the reviewed literature. The table below is a template for future research.)

PropertyCalculated ValueUnits
Dipole Moment (μ)Data not availableDebye
Mean Polarizability (α)Data not availablea.u.
First-Order Hyperpolarizability (β)Data not availablea.u.

Molecular Dynamics (MD) Simulations

While DFT calculations typically model a single, isolated molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or as part of a larger system. By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes, intermolecular interactions, and the dynamic properties of the molecule.

For 2-Methyl-1-phenylpropan-2-yl acetate, an MD simulation could reveal its preferred conformations in different solvents, the dynamics of its phenyl and acetate groups, and how it interacts with neighboring molecules in a condensed phase.

Conformational Analysis and Dynamic Behavior

The conformational flexibility of 2-Methyl-1-phenylpropan-2-ylacetate is primarily dictated by the rotation around several key single bonds. The steric and electronic interactions between the phenyl ring, the quaternary carbon center, and the acetate group govern the molecule's preferred three-dimensional structures.

Theoretical Conformational Preferences:

Due to the presence of a bulky tert-butyl-like group attached to the ester oxygen and a substituted benzyl (B1604629) group, the molecule is expected to adopt specific low-energy conformations. The primary degrees of freedom that define the conformational space are the dihedral angles around the C-C and C-O bonds of the ethyl acetate backbone and the bond connecting the phenyl ring to the propyl group.

Computational studies on structurally related molecules, such as 1-phenyl-2-propanol (B48451) and methamphetamine, have revealed that weak intramolecular interactions, like CH-π interactions between the alkyl and phenyl groups, can significantly influence the conformational preferences. researchgate.netnih.gov For this compound, it is anticipated that the phenyl ring will orient itself to minimize steric clash with the gem-dimethyl groups while potentially engaging in stabilizing interactions with the rest of the molecule.

Research on the potential energy surface of 2-hydroxy-2-methyl-1-phenylpropan-1-one, a molecule with a similar carbon skeleton, provides insights into the rotational barriers around the C1-C12 bond. researchgate.net This suggests that the rotation of the phenyl group in this compound would also have a distinct energy profile with identifiable minima and transition states.

Furthermore, conformational analyses of 1-methyl-1-phenylcyclohexane, which also contains a quaternary carbon with a methyl and a phenyl substituent, indicate a preference for specific spatial arrangements to alleviate steric strain. nih.govyoutube.com In this compound, the large ester group and the two methyl groups on the quaternary carbon create a sterically crowded environment, likely leading to a limited number of stable conformers.

A hypothetical conformational analysis would focus on the key dihedral angles to identify the most stable structures. The following table outlines the principal dihedral angles and the likely low-energy conformers based on steric hindrance and potential intramolecular interactions.

Dihedral AngleDescriptionExpected Low-Energy Conformations
C(phenyl)-C(1)-C(2)-ORotation around the C1-C2 bondStaggered conformations (gauche and anti) are expected to be favored over eclipsed conformations.
C(1)-C(2)-O-C(=O)Rotation around the C2-O bond of the esterThe syn-periplanar conformation (dihedral angle close to 0°) is generally preferred for esters to maximize p-orbital overlap.
C(2)-O-C(=O)-C(methyl)Rotation around the O-C(=O) bondThe planar arrangement of the acetate group is expected to be maintained.

This table represents a theoretical expectation for the conformational preferences of this compound based on principles of stereochemistry and data from analogous structures. Precise energy values would require specific quantum mechanical calculations.

The dynamic behavior of the molecule at room temperature would likely involve rapid interconversion between these stable conformers, with the rotational energy barriers dictating the rates of conversion.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) in Related Systems

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular computational methods to estimate the binding free energy of a ligand to a receptor, such as a protein. nih.gov These methods combine molecular mechanics energies with continuum solvation models and are often used to refine results from molecular docking or to study the energetics of protein-ligand interactions from molecular dynamics simulations. youtube.comnih.gov

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The calculation involves several energy components:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes internal (bond, angle, dihedral), van der Waals, and electrostatic energies.

ΔG_solv: The change in the solvation free energy, which is composed of a polar and a non-polar contribution.

-TΔS: The change in conformational entropy upon binding.

The polar part of the solvation energy is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.gov

Application to Related Ester-Containing Systems:

To illustrate the application of these methods, the following table presents hypothetical MM/GBSA binding free energy components for an acetate ester ligand in a protein binding site. This data is representative of what would be obtained from such a calculation.

Energy ComponentContribution (kcal/mol)
van der Waals Energy (ΔE_vdw)-45.0
Electrostatic Energy (ΔE_elec)-20.0
Polar Solvation Energy (ΔG_polar)+30.0
Non-Polar Solvation Energy (ΔG_nonpolar)-5.0
Total Binding Free Energy (ΔG_bind) -40.0

This table is a representative example of MM/GBSA results for a generic ester-containing ligand and does not represent actual calculated values for this compound.

Applications in Chemical Synthesis and Functional Material Development

Role as an Intermediate in Fine Chemical Synthesis

In the realm of fine chemical manufacturing, intermediates are crucial compounds that form the stepping stones in the synthesis of a final product. 2-Methyl-1-phenylpropan-2-yl acetate (B1210297), and the broader class of 2-aryl-2-methylpropyl carboxylates, are recognized as important synthetic intermediates. google.com Their utility stems from the stable tertiary ester group combined with a phenyl ring, which can be either a passive structural element or an active site for further chemical modification.

The synthesis of this intermediate can be achieved through several routes. One common method is the Friedel-Crafts alkylation of benzene (B151609) with methallyl acetate, catalyzed by a Lewis acid. google.com Another approach involves the acylation of 2-methyl-1-phenyl-2-propanol. chemsrc.com The resulting acetate is often more stable or has the desired reactivity for subsequent transformations compared to the parent alcohol. For instance, related structures like 2-methyl-1-phenyl-1-propanol serve as vital intermediates in the synthesis of materials such as photoinitiators and various pharmaceutical compounds. google.com

While 2-Methyl-1-phenylpropan-2-yl acetate is a valuable intermediate, a direct, documented role as a precursor in the synthesis of the widely used statin, Rosuvastatin, is not established in prominent literature. The synthesis of Rosuvastatin involves more complex and highly functionalized intermediates. Key precursors for Rosuvastatin include compounds like (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-pyrimidin-5-yl]-3,5-dihydroxy-6-heptenoic acid and its protected forms, such as t-Butyl-6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate. magtechjournal.comscirp.orgasianpubs.org These molecules already contain the core pyrimidine (B1678525) and fluorophenyl groups characteristic of Rosuvastatin.

However, the synthesis of side chains for other complex pharmaceuticals, such as certain β2-adrenergic receptor agonists, involves intermediates like 2-methyl-1-substituted phenyl-2-propylamine. google.com The synthesis of these amines can start from aryl acetate esters, which are reduced by Grignard reagents to form a 2-methyl-1-substituted phenyl-2-propanol, a direct precursor to 2-Methyl-1-phenylpropan-2-yl acetate. google.com This highlights the role of the underlying phenylpropanol skeleton in building pharmaceutical side chains, even if this specific acetate is not directly used for Rosuvastatin.

An organic building block is a molecule that provides a specific structural motif and is used in the assembly of larger, more complex molecules. 2-Methyl-1-phenylpropan-2-yl acetate fits this description perfectly. Its structure offers a α,α-dimethylphenethyl group, which provides steric bulk and a defined spatial arrangement. The acetate group serves as a protected hydroxyl, which can be unmasked under specific conditions to allow for further reactions.

The utility of phenyl-containing acetate esters as building blocks is well-documented. For example, 1-phenylprop-2-ynyl acetate has been demonstrated as a valuable building block for the stereoselective construction of polyhydroxylated chains, which are common features in many natural products. nih.gov By analogy, 2-Methyl-1-phenylpropan-2-yl acetate can be envisioned as a building block for introducing the dimethylphenethyl moiety into larger molecules, which could be of interest in medicinal chemistry or materials science to modulate properties like solubility, receptor binding, or thermal stability.

Derivatization for Enhanced Reactivity or Analytical Utility

Derivatization is the process of chemically modifying a compound to enhance its properties for a specific purpose. 2-Methyl-1-phenylpropan-2-yl acetate is itself a derivative of 2-methyl-1-phenyl-2-propanol, with the acetylation serving to protect the hydroxyl group or alter its reactivity.

Further derivatization of the acetate can be readily achieved:

Hydrolysis: The ester can be hydrolyzed back to the parent alcohol, 2-methyl-1-phenyl-2-propanol. This de-protection step is common in multi-step synthesis, allowing the now-free hydroxyl group to participate in subsequent reactions like oxidation, etherification, or further esterification.

Reaction with Nucleophiles: As mentioned in patent literature concerning related compounds, aryl acetate esters can react with nucleophiles like Grignard reagents. google.com This would transform the ester into a different functional group, fundamentally altering the molecule for subsequent synthetic steps.

Analytical Derivatization: While not specifically documented for this compound, the general principle of derivatization for analytical utility is relevant. For example, phenols are often converted to phenyl acetates to improve their volatility and thermal stability for analysis by gas chromatography (GC). The acetate group on 2-Methyl-1-phenylpropan-2-yl acetate could similarly influence its chromatographic behavior, making it suitable for specific analytical methods.

Catalytic Reactions and Process Optimization Utilizing the Compound

The synthesis of 2-Methyl-1-phenylpropan-2-yl acetate is a prime example of a process that benefits from catalysis and optimization. The Friedel-Crafts alkylation of an aromatic ring (benzene) with an alkylating agent (methallyl acetate) is typically catalyzed by strong Lewis acids.

Initial methods using anhydrous aluminum trichloride (B1173362) (AlCl₃) as the catalyst were effective but suffered from drawbacks. The high activity of AlCl₃ can lead to violent reactions and the formation of complex by-products due to rearrangements of the primary product. google.com This often resulted in lower yields (around 55%) and purity (around 85%), making it unsuitable for large-scale industrial production. google.com

To overcome these limitations, significant research has focused on process optimization through the use of alternative and mixed catalyst systems. A notable improvement involves using a mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride. This combination moderates the reaction, suppresses the formation of by-products, and significantly improves both the yield and purity of the final product. google.com

Comparison of Catalytic Systems for the Synthesis of 2-Methyl-1-phenylpropan-2-yl acetate google.com
Catalyst SystemKey Reaction ConditionsReported YieldReported PurityNotes
Anhydrous Aluminum Trichloride (AlCl₃)Benzene, 0-5°C, 1.5h~55%~85%Reaction is difficult to control; significant by-product formation.
Anhydrous Ferric Chloride (FeCl₃) / Anhydrous Aluminum Trichloride (AlCl₃)Benzene, 0-5°C for 5h, then 6-15°C for 6h86%97.8%Milder reaction, suppressed by-products, suitable for industrial scale-up.

Potential in the Design of Novel Organic Building Blocks

The structure of 2-Methyl-1-phenylpropan-2-yl acetate holds significant potential for the design of new and valuable organic building blocks for medicinal and materials chemistry. Its key features—a stable tertiary ester, a phenyl ring, and a gem-dimethyl group adjacent to a benzylic carbon—can be exploited to create novel molecular scaffolds.

The phenyl ring can be functionalized through electrophilic aromatic substitution to introduce a wide variety of groups (e.g., nitro, halogen, alkyl), creating a library of substituted building blocks. The ester can be hydrolyzed to the alcohol, which can then be converted into other functional groups such as amines, halides, or azides, opening up different avenues of synthetic chemistry.

The steric hindrance provided by the α,α-dimethyl groups can be strategically employed to influence the conformation of larger molecules, which is a critical aspect of drug design. This structural element can shield adjacent parts of a molecule from metabolic attack, potentially improving the pharmacokinetic profile of a drug candidate. Therefore, 2-Methyl-1-phenylpropan-2-yl acetate is not just a simple intermediate but a versatile platform from which a diverse range of more complex and functionally rich building blocks can be derived.

Environmental Fate and Degradation Studies

Investigation of Biodegradation Pathways and Mechanisms

The ester linkage in 2-Methyl-1-phenylpropan-2-yl acetate (B1210297) is a primary site for microbial attack. Esterases, a ubiquitous class of enzymes found in a wide range of microorganisms, are known to catalyze the hydrolysis of ester bonds. nih.gov This process would cleave the molecule into 2-methyl-1-phenylpropan-2-ol and acetic acid. Acetic acid is a readily biodegradable substance that can be utilized by a wide variety of microorganisms as a carbon source. nih.gov

The fate of the resulting tertiary alcohol, 2-methyl-1-phenylpropan-2-ol, is less certain. While some studies have shown that bacteria, such as Pseudomonas stutzeri, can degrade various alkyl derivatives of aromatic hydrocarbons, the presence of a tertiary alkyl group can present a challenge for microbial degradation due to steric hindrance. nih.gov Research on the biodegradation of gasoline oxygenates like methyl tert-butyl ether (MTBE), which also contains a tertiary carbon structure, has shown that some propane-oxidizing bacteria can initiate its degradation, suggesting that specialized microorganisms may be capable of breaking down such recalcitrant structures. asm.org

The aromatic ring of 2-Methyl-1-phenylpropan-2-yl acetate is another potential site for microbial degradation. Bacteria possessing enzymatic pathways for the degradation of aromatic compounds are common in the environment. nih.gov These pathways typically involve the hydroxylation of the aromatic ring, followed by ring cleavage.

Table 1: Postulated Biodegradation Products of 2-Methyl-1-phenylpropan-2-yl acetate

Initial CompoundPotential Primary Biodegradation ProductsFurther Degradation
2-Methyl-1-phenylpropan-2-yl acetate2-Methyl-1-phenylpropan-2-ol and Acetic AcidAcetic acid is readily mineralized. The degradation of the tertiary alcohol is expected to be slower and may require specialized microbial populations.

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

In addition to biodegradation, abiotic processes can contribute to the transformation of 2-Methyl-1-phenylpropan-2-yl acetate in the environment.

Hydrolysis: The ester linkage in 2-Methyl-1-phenylpropan-2-yl acetate is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. libretexts.org This reaction can be catalyzed by either acids or bases. slideshare.net In acidic conditions, the hydrolysis is a reversible reaction that yields the corresponding carboxylic acid and alcohol. libretexts.org Under alkaline conditions, the reaction, known as saponification, is irreversible and produces the salt of the carboxylic acid and the alcohol. libretexts.org Given that the pH of natural waters can vary, both acid- and base-catalyzed hydrolysis could play a role in the abiotic degradation of this compound. The rate of hydrolysis is influenced by temperature and pH. Studies on the alkaline hydrolysis of highly branched acetates have been conducted to understand the steric effects on reaction rates. dtic.mil

Photolysis: The presence of a phenyl group in 2-Methyl-1-phenylpropan-2-yl acetate suggests that it may be susceptible to photolysis, which is degradation by sunlight. Research on the vapor-phase photolysis of phenyl acetate has shown that it can undergo photo-Fries rearrangement to form hydroxyacetophenones, as well as cleavage to produce phenol. acs.orgacs.org The irradiation of phenyl esters can lead to the homolytic cleavage of the carbon-oxygen bond, forming a radical pair that can then rearrange or react with other molecules. psu.edu The extent to which photolysis contributes to the degradation of 2-Methyl-1-phenylpropan-2-yl acetate in the environment will depend on factors such as the intensity of solar radiation, the presence of photosensitizers in the water, and the depth of the water column.

Research into Environmental Persistence and Bioaccumulation Potential

The environmental persistence of a chemical is its ability to resist degradation, while bioaccumulation is the process by which it is taken up by organisms at a rate faster than it is lost.

There is a lack of specific data on the persistence and bioaccumulation of 2-Methyl-1-phenylpropan-2-yl acetate. However, as a lipophilic fragrance ingredient, there is a potential for it to partition from water into sediment and biota. researchgate.net The Research Institute for Fragrance Materials (RIFM) assesses the environmental fate and effects of fragrance ingredients, including their potential for persistence, bioaccumulation, and toxicity (PBT). rifm.orgnih.gov

The bioaccumulation potential of fragrance ingredients is often predicted using models that consider their octanol-water partition coefficient (Kow). For some fragrance ingredients, in vitro biotransformation data using fish liver fractions are used to refine these predictions. nih.gov Lipophilic synthetic fragrances, such as some polycyclic musks, have been shown to bioaccumulate in aquatic organisms. researchgate.net Given the structural similarities, it is plausible that 2-Methyl-1-phenylpropan-2-yl acetate could also exhibit some degree of bioaccumulation.

Development of Methodologies for Environmental Monitoring and Analysis

Effective monitoring of 2-Methyl-1-phenylpropan-2-yl acetate in environmental matrices such as water, soil, and air is essential for understanding its distribution and fate. The development of sensitive and specific analytical methods is a prerequisite for such monitoring.

Comprehensive environmental testing for fragrance and flavor ingredients often involves a robust hazard assessment and mitigation program. sigmaaldrich.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of volatile and semi-volatile organic compounds, including fragrance ingredients, in various environmental samples. iltusa.comnih.gov These methods allow for the separation, identification, and quantification of individual compounds in complex mixtures.

For fragrance ingredients in general, analytical methods have been developed to measure their concentrations in fish tissue to support in vivo bioaccumulation studies. researchgate.net The establishment of standardized analytical methods for 2-Methyl-1-phenylpropan-2-yl acetate would be a crucial step in enabling its detection in environmental monitoring programs and facilitating a more comprehensive assessment of its environmental risk.

Future Perspectives and Emerging Research Avenues

Integration with Green Chemistry Principles in Synthesis

The synthesis of esters, including 2-Methyl-1-phenylpropan-2-yl acetate (B1210297), is undergoing a transformation to align with the principles of green chemistry. This involves a shift away from traditional methods that may use hazardous reagents or generate significant waste, towards more sustainable and environmentally benign processes.

Future synthetic strategies are expected to focus on several key areas:

Benign Acetylating Agents and Solvents: Research is moving towards replacing harsh acetylating agents with greener alternatives. For instance, the use of vinyl acetate as a more benign acetylation agent is being explored. rsc.org Similarly, the adoption of switchable solvent systems, such as the DBU/CO2 system, offers a pathway to efficient and catalyst-free homogeneous acetylation under mild conditions, with the added benefit of straightforward component recyclability. rsc.orgkit.edu

Renewable Feedstocks: A significant long-term goal is the use of renewable resources. Acetate itself can be produced from waste gases like CO2, CO, and H2 by acetogenic bacteria, creating a potential CO2-negative bioprocess when combined with renewable hydrogen production. digitellinc.com This could fundamentally change the lifecycle of acetate-derived chemicals.

Improved Reaction Efficiency: The development of novel synthetic methods aims to increase product yields and reduce side reactions. For example, new methods for synthesizing 2-methyl-2-arylpropyl carboxylates are being investigated to overcome the low yields and high costs associated with traditional reagents like lithium aluminum hydride or the poor selectivity of Friedel-Crafts alkylations with catalysts like aluminum trichloride (B1173362). google.com

Table 1: Comparison of Traditional and Green Synthesis Approaches for Acetates

ParameterTraditional ApproachEmerging Green ApproachReference
ReagentsAcetic Anhydride, Overstoichiometric AcidsVinyl Acetate, Enzymatic Catalysts rsc.org
SolventsConcentrated Acetic Acid, Organic SolventsIonic Liquids, Switchable Solvent Systems (e.g., DBU/CO2) rsc.orgkit.edu
CatalystsStrong Mineral Acids, Lewis Acids (e.g., AlCl3)Biocatalysts (e.g., Lipases, Acyltransferases), Catalyst-free systems rsc.orggoogle.comnih.gov
Feedstock SourcePetrochemicalBiomass, Waste Gas (CO2, CO, H2) digitellinc.com
Process FocusYield and PuritySustainability, Atom Economy, Recyclability, E-Factor rsc.org

Exploration of Novel Catalytic Transformations and Biocatalysis

Catalysis is at the heart of modern organic synthesis, and the future of 2-Methyl-1-phenylpropan-2-yl acetate chemistry will be heavily influenced by the discovery of new catalytic systems, especially those based on biocatalysis.

Biocatalytic Synthesis: The use of enzymes for ester synthesis offers high selectivity and mild reaction conditions. Acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), have been successfully used for synthesizing esters like 2-phenylethyl acetate in aqueous media, a significant step for green process technology. nih.gov Immobilization of these enzymes can further enhance their stability and selectivity for synthesis over hydrolysis, allowing for recycling and reuse over multiple batches. nih.gov The application of such biocatalytic methods to the synthesis of the sterically hindered tertiary alcohol precursor, 2-methyl-1-phenylpropan-2-ol, or directly to the esterification process, is a promising research direction.

Enzymatic Transformations: Beyond synthesis, enzymes can be used for novel transformations. While specific studies on 2-Methyl-1-phenylpropan-2-yl acetate are limited, research on analogous compounds demonstrates the potential. For example, alcohol dehydrogenases and ω-transaminases are used in multi-enzyme cascades to produce a variety of phenylpropanolamine stereoisomers, showcasing the power of enzymes to perform highly regio- and stereoselective reactions. nih.gov This suggests possibilities for using 2-Methyl-1-phenylpropan-2-yl acetate as a substrate for enzymatic hydrolysis or modification to create valuable chiral molecules.

Chemo-catalysis: Advances in chemo-catalysis also present new opportunities. Dual photoredox and cobalt catalysis, for instance, has enabled remote-Markovnikov hydrofunctionalization of allyl carboxylates. acs.org This type of radical-mediated 1,2-acyl migration opens up synthetic pathways that are not accessible through traditional means and could potentially be applied to transform derivatives of 2-Methyl-1-phenylpropan-2-yl acetate into novel structures. acs.org

Development of Advanced In Situ Analytical Platforms

To optimize and control the synthesis of 2-Methyl-1-phenylpropan-2-yl acetate, especially in continuous flow or large-scale batch processes, the development of advanced analytical platforms is crucial. Process Analytical Technology (PAT) provides the tools for real-time monitoring, enabling better understanding and control of reaction kinetics, impurity formation, and final product quality. mt.comyoutube.com

In Situ Spectroscopic Monitoring: Techniques like Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy are powerful tools for online reaction monitoring. rsc.orgamericanpharmaceuticalreview.com They allow for the real-time tracking of reactant consumption and product formation without the need for sampling, which can be critical for equilibrium-driven reactions like esterification. nih.govspectroscopyonline.com For example, in situ FTIR has been used to monitor enzymatic esterifications even in highly viscous, solvent-free systems, demonstrating its robustness. youtube.com

Multivariate Data Analysis: The large datasets generated by in situ spectroscopy are analyzed using chemometric methods like Partial Least Squares (PLS) and Classical Least Squares (CLS). nih.govspectroscopyonline.com These models can correlate spectral data with the concentrations of different species in the reaction mixture, providing quantitative insights into the process. rsc.orgnih.gov This allows for the determination of reaction endpoints, yields, and kinetic parameters with high accuracy. rsc.org

Integration with Flow Chemistry: Flow chemistry offers enhanced control over reaction parameters and improved safety, making it an attractive platform for fine chemical synthesis. researchgate.net The integration of PAT tools with continuous flow reactors is essential for real-time process control, ensuring the reaction remains at a steady state and that the product is collected at optimal purity. americanpharmaceuticalreview.com

Table 2: Process Analytical Technology (PAT) for Esterification Monitoring

TechnologyApplicationInformation GainedReference
In Situ FTIR/NIR SpectroscopyReal-time tracking of functional group changes (e.g., C=O, O-H) during esterification.Reaction kinetics, conversion rates, endpoint determination, intermediate detection. rsc.orgamericanpharmaceuticalreview.comyoutube.com
Mass SpectrometryOnline monitoring of molecular weights of reactants, products, and byproducts.Concentration profiles, impurity tracking. nih.gov
Raman SpectroscopyComplementary vibrational spectroscopy, useful for aqueous systems and monitoring C=C bonds.Reaction progress, polymorphic form analysis in crystallizations. youtube.comeuropeanpharmaceuticalreview.com
Automated SamplingAutomated withdrawal of samples for offline analysis (e.g., GC, HPLC) to calibrate in situ models.Reference concentration data for building robust chemometric models. nih.gov

Computational Design and Predictive Modeling for Structure-Reactivity Relationships and Applications

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, thereby guiding experimental work. For 2-Methyl-1-phenylpropan-2-yl acetate, these methods can elucidate structure-reactivity relationships and help design more efficient synthetic processes or novel applications.

Mechanism Elucidation with DFT: Density Functional Theory (DFT) is widely used to study reaction pathways, transition states, and intermediates. researchgate.netrsc.org For esterification, DFT calculations can clarify the acid-catalyzed mechanism, showing that the rate-determining step is often the protonation of the acid followed by the nucleophilic addition of the alcohol. nih.gov Such studies can help in selecting the optimal catalyst and reaction conditions. DFT has also been used to investigate transesterification mechanisms, revealing that H+-based catalysts effectively lower the activation energy. researchgate.net

Predicting Reactivity: Structure-reactivity relationships can be systematically studied to understand how changes in the molecular structure affect reaction rates and equilibria. acs.orgacs.orgrsc.org While extensive studies on 2-Methyl-1-phenylpropan-2-yl acetate itself are not yet available, research on related aryl esters provides a framework for how electronic and steric effects influence reactivity, which can be modeled computationally. acs.org

Coarse-Graining and Molecular Dynamics: For studying larger systems, such as the interaction of the ester with polymers or in complex formulations, coarse-grained (CG) molecular dynamics simulations are employed. nih.gov This approach simplifies the molecular representation, allowing for the simulation of longer timescales and larger systems to understand macroscopic properties like aggregation and solvation, which could be relevant for future applications of the compound. nih.gov

Q & A

Q. What are the foundational synthetic routes for 2-Methyl-1-phenylpropan-2-ylacetate, and how can experimental parameters be optimized?

The compound is commonly synthesized via reduction of phenylacetate derivatives using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Key parameters include reaction temperature (optimized between 0–25°C), solvent selection (e.g., anhydrous THF or ether), and stoichiometric control of the reducing agent. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Validation by NMR (¹H/¹³C) and GC-MS is critical .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

  • NMR Spectroscopy : Assign peaks using ¹H (δ 1.2–1.4 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) and ¹³C (carbonyl at ~170 ppm) spectra. Compare with literature data for phenylacetate analogs .
  • X-ray Crystallography : Use SHELX for structure solution and OLEX2 for refinement. Validate via R-factor (<5%) and residual electron density maps .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns against theoretical simulations .

Q. What are the critical handling and storage protocols for this compound?

Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Use inert atmospheres (N₂/Ar) during synthesis. Safety measures include fume hood usage, nitrile gloves, and emergency protocols for skin/eye exposure (e.g., rinsing with water for 15 minutes) .

Q. How is purity assessed, and what thresholds are acceptable for research applications?

Purity ≥98% is standard, verified via HPLC (C18 column, acetonitrile/water mobile phase) or HLC (high-performance liquid chromatography). Calibrate instruments with certified reference standards. Impurity profiles must align with ICH guidelines for residual solvents (<0.1%) .

Advanced Research Questions

Q. How can density functional theory (DFT) models be applied to predict the electronic properties of this compound?

Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute molecular orbitals, electrostatic potential maps, and reaction energetics. Validate against experimental UV-Vis spectra (λmax ~270 nm for aromatic transitions) and ionization potentials. Adjust exact-exchange ratios (e.g., 20–25%) to minimize deviations in atomization energies (<2.4 kcal/mol) .

Q. How should researchers resolve contradictions between experimental and computational data?

Discrepancies in bond lengths or vibrational frequencies may arise from approximations in DFT functionals. Cross-validate with higher-level methods (e.g., CCSD(T)) or experimental techniques like IR/Raman spectroscopy. For crystallographic disagreements (e.g., torsional angles), re-refine data using OLEX2 with dynamic disorder modeling .

Q. What methodologies elucidate structure-property relationships for this compound in catalysis or drug design?

Perform conformational analysis (DFT or molecular dynamics) to identify steric effects from the methyl-phenyl group. Correlate logP values (calculated via Crippen’s method) with solubility data for pharmacokinetic modeling. Use QSAR models to predict bioactivity against target receptors .

Q. What advanced tools are recommended for mechanistic studies of its synthetic pathways?

Employ Gaussian 16 for transition-state optimization (IRC calculations) and kinetic isotope effect (KIE) analysis. Monitor intermediates via in-situ FTIR or LC-MS. For enantioselective routes, use chiral HPLC (e.g., Chiralpak IA) to determine ee% .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

Optimize catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation) and solvent polarity (e.g., switch from THF to DMF for polar intermediates). Implement continuous-flow reactors to enhance mixing and heat transfer. Characterize byproducts via GC-MS to identify competing pathways .

Q. What strategies address discrepancies between NMR and X-ray crystallography data?

For dynamic molecules, use variable-temperature NMR to detect conformational averaging. In crystallography, apply TWINLAW in SHELXL to model twinning or disorder. Cross-validate with NOE NMR restraints to resolve stereochemical ambiguities .

Q. What ethical and safety considerations are paramount in publishing research on this compound?

Disclose all hazards (e.g., irritant properties) in Safety Data Sheets (SDS). Adhere to journal guidelines (e.g., Beilstein Journal) for experimental reproducibility: report full characterization data (NMR, HPLC) in supplementary materials. Cite prior work rigorously to avoid plagiarism .

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